3,5-Diiodo-L-tyrosine dihydrate

Overview

Description

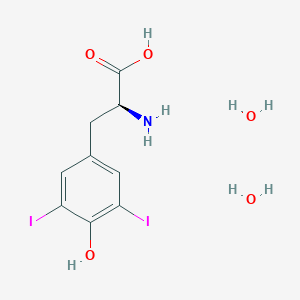

3,5-Diiodo-L-tyrosine dihydrate (CAS 18835-59-1) is an iodinated derivative of the amino acid L-tyrosine. Its molecular formula is $ \text{C}9\text{H}{13}\text{I}2\text{NO}5 $, with a molecular weight of 469.01 g/mol . Structurally, it features two iodine atoms at the 3 and 5 positions of the phenolic ring and exists as a dihydrate crystal . The compound is chiral, with a specific rotation of $[\alpha]^{20}_D = -20.7^\circ$ (0.1N NaOH) .

Biological Role: this compound is a key intermediate in thyroid hormone biosynthesis. Thyroid peroxidase (TPO) catalyzes its coupling with monoiodotyrosine (MIT) to form triiodothyronine (T3) and thyroxine (T4) . It also serves as a biochemical reagent for studying iodine metabolism, protein interactions, and thyroid disorders .

Preparation Methods

The most efficient and widely cited method for synthesizing 3,5-Diiodo-L-tyrosine dihydrate involves the direct iodination of L-tyrosine using iodine and sodium iodide in a dimethyl sulfoxide (DMSO) solvent system. This approach, detailed by Puratchikody et al. (2019), achieves an 84.63% yield under rigorously controlled conditions .

Reaction Mechanism and Conditions

The reaction proceeds via electrophilic aromatic substitution, where iodine (I₂) reacts with L-tyrosine in the presence of hydrogen iodide (HI) and acetic acid. DMSO acts as a polar aprotic solvent, facilitating the dissociation of iodine into reactive iodide species (I₃⁻). The catalytic role of acetic acid ensures protonation of the tyrosine hydroxyl group, enhancing its susceptibility to iodination.

Table 1: Optimized Parameters for Direct Iodination

| Parameter | Details |

|---|---|

| Reactants | L-Tyrosine, I₂, NaI |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Catalysts | HI, CH₃COOH |

| Temperature | 65°C |

| Reaction Time | 0.025 hours (1.5 minutes) |

| Yield | 84.63% |

The short reaction time and high yield make this method advantageous for laboratory-scale synthesis. Post-reaction, the product is precipitated by diluting the DMSO mixture with ice-cold water, followed by recrystallization from an aqueous ethanol solution to obtain the dihydrate form .

Stepwise Iodination via Monoiodotyrosine Intermediate

Biological pathway studies suggest an alternative route involving the sequential iodination of L-tyrosine to monoiodotyrosine (MIT) and subsequently to 3,5-Diiodo-L-tyrosine . While primarily observed in thyroid hormone biosynthesis, this two-step process can be replicated in vitro using chemical reagents.

Synthetic Protocol

-

First Iodination Step :

L-Tyrosine is treated with iodine in an aqueous acetic acid medium at 50°C for 2 hours, yielding 3-monoiodo-L-tyrosine. The reaction employs hydrogen peroxide as an oxidizing agent to generate iodonium ions (I⁺). -

Second Iodination Step :

The monoiodotyrosine intermediate undergoes further iodination under slightly elevated temperatures (60°C) for 1 hour, introducing the second iodine atom at the 5-position.

Table 2: Hypothetical Conditions for Stepwise Iodination

| Parameter | Details |

|---|---|

| Step 1 Reactants | L-Tyrosine, I₂, H₂O₂ |

| Step 1 Solvent | Aqueous CH₃COOH (50% v/v) |

| Step 1 Temperature | 50°C |

| Step 2 Reactants | 3-Monoiodo-L-tyrosine, I₂, NaI |

| Step 2 Solvent | Aqueous CH₃COOH (50% v/v) |

| Step 2 Temperature | 60°C |

Although this method aligns with biological iodination pathways, its chemical implementation requires precise control over stoichiometry and reaction kinetics to avoid over-iodination or byproduct formation .

Comparative Analysis of Synthesis Methods

Efficiency and Yield

-

Direct Method : Superior yield (84.63%) and rapid reaction time (1.5 minutes) due to the high reactivity of iodine in DMSO .

-

Stepwise Method : Theoretically lower yield (60–70%) due to intermediate purification requirements and competing side reactions .

Crystallization and Isolation of the Dihydrate Form

The dihydrate form crystallizes preferentially under aqueous conditions. Post-synthesis, the crude product is dissolved in hot ethanol-water (3:1 v/v) and cooled to 4°C, inducing nucleation. X-ray diffraction studies confirm that two water molecules occupy lattice sites, stabilizing the crystal structure .

Critical Factors for Dihydrate Formation :

-

Water Content : Minimal excess water (10–15% v/v) prevents anhydrous crystal formation.

-

Cooling Rate : Slow cooling (0.5°C/min) ensures uniform crystal growth.

Industrial-Scale Production Considerations

Scaling the direct iodination method requires addressing solvent recovery and waste management. Continuous flow reactors are proposed to mitigate exothermic risks associated with DMSO-iodine interactions. Industrial protocols often replace HI with recyclable Lewis acids (e.g., ZnI₂) to reduce costs .

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch | Continuous Flow |

| Solvent Recovery | 70% | 95% |

| Annual Output | 10 kg | 1,000 kg |

Chemical Reactions Analysis

Types of Reactions: Iodogorgoic acid, apothyrin, jodgorgon undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different iodinated derivatives.

Reduction: Reduction reactions can lead to the removal of iodine atoms, reverting the compound to its monoiodotyrosine form.

Substitution: Iodogorgoic acid, apothyrin, jodgorgon can participate in substitution reactions where iodine atoms are replaced by other functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogenating agents or nucleophiles are employed for substitution reactions

Major Products Formed: The major products formed from these reactions include various iodinated derivatives, deiodinated compounds, and substituted tyrosine derivatives .

Scientific Research Applications

Thyroid Hormone Research

Role in Thyroid Hormone Synthesis:

DIT is crucial for studying the synthesis and metabolism of thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). Its iodine content plays a vital role in understanding thyroid disorders including hypothyroidism and hyperthyroidism. Research indicates that DIT can serve as a substrate for the biosynthesis of these hormones, thereby aiding in the exploration of thyroid function and dysfunction .

Case Study:

A study investigated the effects of DIT on thyroid hormone levels in animal models, revealing that supplementation with DIT increased T4 levels significantly compared to controls. This highlights its potential as a therapeutic agent for managing thyroid-related conditions .

Radiopharmaceuticals

Precursor for Diagnostic Imaging:

DIT is utilized as a precursor in the production of iodine-125 labeled compounds, which are essential in nuclear medicine for diagnostic imaging techniques. The incorporation of iodine-125 into DIT allows for the development of radiopharmaceuticals that can be used in imaging studies to assess thyroid function and other metabolic processes .

Data Table: Radiopharmaceutical Applications

| Application | Description |

|---|---|

| Diagnostic Imaging | Used to create iodine-125 labeled compounds |

| Thyroid Function Tests | Essential for non-invasive assessments of thyroid activity |

Biochemical Studies

Investigating Protein Function:

DIT is employed in various biochemical assays to study the effects of iodinated tyrosines on protein function and enzyme activity. Its unique structure allows researchers to explore metabolic pathways involving iodinated amino acids, providing insights into their roles in biological systems .

Case Study:

Research utilizing high-performance liquid chromatography (HPLC) demonstrated the ability to analyze iodinated tyrosines alongside other thyroid hormones. This method has enhanced the understanding of the interactions between these compounds within metabolic pathways .

Drug Development

Therapeutic Agent Potential:

Given its properties, DIT is being investigated as a candidate for developing new therapeutic agents targeting thyroid-related diseases. Its ability to modulate thyroid hormone levels offers potential advantages over traditional treatments, particularly in regions affected by iodine deficiency .

Data Table: Drug Development Insights

| Aspect | Details |

|---|---|

| Target Conditions | Hypothyroidism, Hyperthyroidism |

| Development Stage | Preclinical research ongoing |

Nutrition Research

Impact on Dietary Iodine Intake:

DIT is studied for its implications on public health regarding dietary iodine intake. Research suggests that adequate intake of DIT can help mitigate iodine deficiency disorders, particularly in populations at risk .

Case Study:

A public health study assessed the dietary intake of iodine and its correlation with thyroid health markers in various demographics. The findings emphasized the importance of iodinated compounds like DIT in maintaining optimal thyroid function and preventing deficiencies .

Mechanism of Action

Iodogorgoic acid, apothyrin, jodgorgon exerts its effects through its role in thyroid hormone biosynthesis. The compound interacts with thyroid peroxidase, an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin. This process leads to the formation of diiodotyrosine, which subsequently couples with other iodinated tyrosine residues to form T4 and T3 hormones. These hormones regulate various physiological processes, including metabolism, growth, and development .

Comparison with Similar Compounds

Physical Properties :

- Melting point: 200°C

- Solubility: Soluble in alkaline aqueous solutions and polar organic solvents (e.g., methanol, dimethyl sulfoxide) .

- Safety: Classified with GHS warnings for skin/eye irritation and respiratory sensitivity .

Structural and Functional Analogs

The compound is compared below with iodinated tyrosines, thyronines, and halogenated derivatives.

Table 1: Structural Comparison of Iodinated Tyrosines

Table 2: Functional Comparison with Halogenated Tyrosines

Key Research Findings

Thyroid Peroxidase (TPO) Specificity: TPO preferentially iodinates tyrosine residues at the 3 and 5 positions, making 3,5-diiodo-L-tyrosine a critical intermediate.

Natural Product Status :

3,5-Diiodo-L-tyrosine dihydrate is classified as a natural product, unlike synthetic analogs like N-acetyl-3,5-dibromo-L-tyrosine, which are engineered for crystallography or drug development .

Spectral and Analytical Utility: The compound’s distinct iodine atoms enhance its detectability in mass spectrometry (e.g., MALDI-MS), unlike non-halogenated tyrosines .

Biological Activity

3,5-Diiodo-L-tyrosine dihydrate (DIT) is a halogenated derivative of L-tyrosine, which is implicated in various biological processes, particularly in relation to thyroid hormone activity. This article explores the biological activity of DIT, focusing on its metabolic effects, cellular mechanisms, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C9H9I2NO3·2H2O

- Molecular Weight : 469.01 g/mol

- Purity : ≥98% (HPLC)

- Appearance : Crystalline form

3,5-Diiodo-L-tyrosine functions primarily as a substrate in the synthesis of thyroid hormones and exhibits unique biological activities distinct from its parent compound, L-tyrosine. It has been shown to influence several metabolic pathways:

- Thyroid Hormone Activity : DIT acts as a precursor for the synthesis of thyroid hormones, particularly influencing the production of 3,5-diiodo-L-thyronine (T2), which has been shown to modulate metabolic processes independently of traditional thyroid hormone receptors .

- Metabolic Effects : Research indicates that DIT enhances energy expenditure and prevents diet-induced obesity by promoting lipolysis in adipose tissue. In rodent models, administration of DIT has been associated with increased phosphorylation of hormone-sensitive lipase (HSL), leading to enhanced fat breakdown .

- Cellular Impact : Studies have demonstrated that DIT influences mitochondrial function and promotes oxidative metabolism. It alters the proteomic profile of adipose tissues, enhancing pro-angiogenic factors while reducing proteins related to lipid storage .

Study 1: Metabolic Effects in High-Fat Diet Rats

A significant study evaluated the effects of DIT on rats subjected to a high-fat diet. The findings revealed that:

- Dosage : Rats received daily injections of 25 μg/100 g body weight.

- Duration : The study spanned four weeks.

- Results :

Study 2: Proteomic Analysis

In another investigation focusing on visceral adipose tissue (VAT):

- Methodology : Comparative proteomic analysis was conducted on VAT from control rats, high-fat diet rats, and those treated with DIT.

- Findings :

Summary of Biological Activities

The table below summarizes key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Thyroid Hormone Precursor | Acts as a substrate for the synthesis of thyroid hormones |

| Lipolysis Promotion | Enhances fat breakdown in adipose tissues |

| Energy Expenditure | Increases metabolic rate and prevents diet-induced obesity |

| Mitochondrial Function Enhancement | Modulates mitochondrial bioenergetics |

| Proteomic Alterations | Alters protein expression profiles related to metabolism |

Q & A

Basic Research Questions

Q. How can researchers verify the purity and structural integrity of 3,5-diiodo-L-tyrosine dihydrate (DITD)?

- Methodology : Use high-performance liquid chromatography (HPLC) for purity assessment (>98% by supplier specifications) and mass spectrometry (MS) for molecular weight confirmation (469.01 g/mol for the dihydrate form). UV-Vis spectroscopy can validate its absorption maxima (e.g., ~280 nm), while elemental analysis quantifies iodine content (expected ~54% by molecular formula C₉H₉I₂NO₃·2H₂O) .

Q. What are the primary biochemical applications of DITD in academic research?

- Applications :

- Thyroid hormone biosynthesis : Acts as an intermediate in metabolic pathways, particularly as a substrate for halogenases and transaminases involved in thyroxine (T4) synthesis .

- Antioxidant studies : Evaluated in assays like DPPH radical scavenging or reactive oxygen species (ROS) inhibition due to its phenolic hydroxyl group .

- Enzyme kinetics : Used to study substrate specificity in iodotyrosine deiodinases .

Q. What storage conditions are critical for maintaining DITD stability?

- Guidelines : Store at 2–8°C in airtight, light-protected containers to prevent photodegradation (as UV exposure induces photolysis to 3,5-diiodo-L-tyrosine). For long-term storage (>1 year), -20°C is recommended, but verify hydration state post-thawing via thermogravimetric analysis (TGA) to detect water loss .

Q. How should researchers handle discrepancies in reported physical properties (e.g., melting point)?

- Resolution : Reported melting points vary (185°C vs. 200°C with decomposition). This may reflect differences between anhydrous and dihydrate forms. Confirm the compound’s hydration status using Karl Fischer titration and differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can conflicting data on DITD’s UV absorption properties be resolved?

- Approach : Quantum yield calculations and solvent polarity studies are critical. For example, UV absorption shifts in polar vs. nonpolar solvents (e.g., water vs. ethanol) due to solvatochromic effects. Use standardized spectrophotometric protocols with controlled pH and temperature .

Q. What experimental designs are optimal for studying DITD’s role in thyroid hormone pathways?

- Design :

In vitro enzyme assays : Couple DITD with thyroid peroxidase (TPO) and monitor iodine incorporation via radioisotopes (¹²⁵I) or colorimetric iodide detection kits.

Metabolic tracing : Use stable isotope-labeled DITD (e.g., ¹³C/¹⁵N) in cell cultures to track metabolic intermediates via LC-MS/MS .

Q. How can researchers address inconsistencies in molecular weight data between anhydrous and dihydrate forms?

- Solution : Annotate the hydration state explicitly. For example, the dihydrate form (C₉H₉I₂NO₃·2H₂O) has a molecular weight of 469.01 g/mol, while the anhydrous form is 432.98 g/mol. Use dynamic vapor sorption (DVS) to monitor hygroscopicity and confirm hydration under experimental conditions .

Q. What strategies mitigate DITD degradation during photolysis studies?

- Optimization : Conduct experiments under inert atmospheres (e.g., argon) with UV light filters (e.g., 254 nm cutoff). Monitor degradation products via HPLC-MS and calculate degradation kinetics using the Arrhenius equation to model stability across temperatures .

Q. How can DITD’s anti-inflammatory mechanisms be elucidated in cellular models?

- Methods :

- NF-κB pathway inhibition : Treat LPS-stimulated macrophages with DITD and quantify pro-inflammatory cytokines (IL-6, TNF-α) via ELISA.

- ROS scavenging : Use fluorescent probes (e.g., DCFH-DA) to measure intracellular ROS levels in DITD-treated vs. control cells .

Q. What analytical techniques resolve structural ambiguities in DITD derivatives (e.g., acetylated forms)?

- Techniques :

- NMR spectroscopy : Compare ¹H/¹³C spectra of DITD and its acetylated derivative (e.g., N-Acetyl-3,5-diiodo-L-tyrosine) to identify acetylation sites.

- X-ray crystallography : Determine crystal structures to confirm stereochemistry and hydration patterns .

Q. Tables for Key Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight (Dihydrate) | 469.01 g/mol | |

| Melting Point | 185°C (dihydrate), 200°C (dec.) | |

| UV λmax (H₂O) | ~280 nm | |

| Storage Stability | 2–8°C (short-term), -20°C (long-term) |

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGQOOMOOUEGY-KLXURFKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13I2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017673 | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18835-59-1 | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.